



## An In-depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

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Disclaimer: Information for the specifically requested compound, 1-(2-Methoxyethyl)-2-nitrobenzene (the ortho-isomer), is not readily available in the reviewed scientific literature. This guide therefore focuses on the closely related and well-documented para-isomer, 1-(2-Methoxyethyl)-4-nitrobenzene. It is crucial for researchers to consider the distinct physicochemical and toxicological properties that arise from different isomer positions.

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, provides a representative synthetic protocol, outlines analytical methodologies, and discusses its metabolic fate, supported by structured data and visual diagrams.

#### **Core Compound Data**

The fundamental physicochemical properties of 1-(2-Methoxyethyl)-4-nitrobenzene are summarized below, providing a quantitative snapshot of the molecule.



Property	Value	
Chemical Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	
Molecular Weight	181.19 g/mol	
IUPAC Name	1-(2-methoxyethyl)-4-nitrobenzene	
CAS Number	69628-98-4	

# **Experimental Protocols Representative Synthesis: Electrophilic Aromatic Nitration**

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, typically achieved through electrophilic aromatic substitution using a nitrating mixture. While a specific protocol for 1-(2-Methoxyethyl)-4-nitrobenzene is not publicly detailed, the following procedure, adapted from the well-established nitration of substituted benzenes, serves as a robust representative methodology.[1][2][3][4]

Objective: To synthesize a nitrated aromatic compound via electrophilic aromatic substitution.

#### Materials:

- Starting Aromatic Compound (e.g., (2-methoxyethyl)benzene)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Ice
- Deionized Water
- Methanol (for recrystallization)
- Magnetic Stirrer and Stir Bar

#### Foundational & Exploratory





- Erlenmeyer Flasks
- Beakers
- Pipettes
- Ice Bath
- Vacuum Filtration Apparatus

#### Procedure:

- In a 100 mL Erlenmeyer flask, add 6 mL of concentrated sulfuric acid and cool the flask in an ice bath for approximately 10 minutes.[4]
- To the cold sulfuric acid, slowly add the starting aromatic compound (e.g., 3.05 g of a structurally similar compound like methyl benzoate as a reference) while stirring.[4] Maintain the temperature at or below 10°C.
- In a separate, cooled test tube, prepare the nitrating mixture by carefully adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid.[4]
- Using a Pasteur pipette, add the nitrating mixture dropwise to the solution of the aromatic compound in sulfuric acid over a period of 10-15 minutes. It is critical to maintain the low temperature and ensure continuous stirring to control the exothermic reaction.[1][3]
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.
- Remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.
- Carefully pour the reaction mixture over a beaker containing approximately 25-30 g of crushed ice. The product will precipitate as a solid.
- Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.



• Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield the final nitrated compound.[1]

### **Analytical Methodologies**

The characterization and quantification of 1-(2-Methoxyethyl)-4-nitrobenzene and similar nitroaromatic compounds are routinely performed using standard analytical techniques. The choice of method depends on the sample matrix and the required sensitivity.

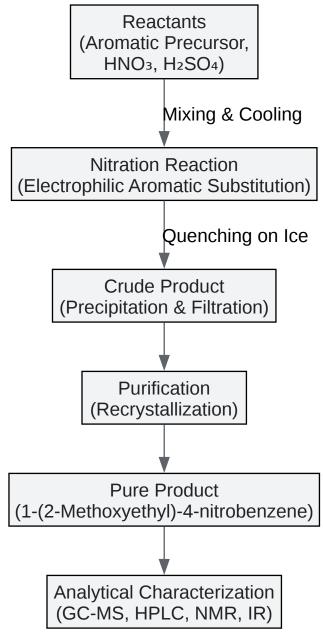
Analytical Technique	Detector(s)	Application
Gas Chromatography (GC)	Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD)	Separation and quantification of volatile and semi-volatile nitroaromatic compounds in complex mixtures.[5]
High-Performance Liquid Chromatography (HPLC)	Ultraviolet (UV)	Analysis of less volatile nitroaromatic compounds in environmental and biological samples.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H NMR, <sup>13</sup> C NMR	Structural elucidation and confirmation of the synthesized compound.
Infrared (IR) Spectroscopy	-	Identification of functional groups, particularly the characteristic nitro group stretches.

## **Visualized Workflows and Pathways**

To better illustrate the processes involved in the synthesis and potential biological transformation of 1-(2-Methoxyethyl)-4-nitrobenzene, the following diagrams are provided in DOT language.



#### General Workflow for Synthesis and Analysis

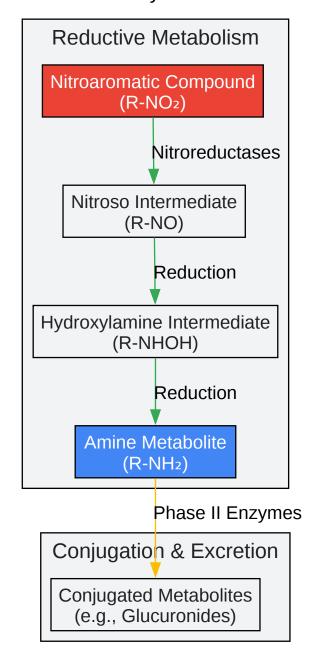


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A generalized workflow for the synthesis and subsequent analysis of a nitroaromatic compound.



#### Conceptual Metabolic Pathway of a Nitroaromatic Compound



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A conceptual diagram illustrating the reductive metabolic pathway typical for nitroaromatic compounds.

## **Biological Significance and Metabolism**

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Nitroaromatic compounds are of significant interest in toxicology and drug development due to their metabolic activation pathways. The nitro group is susceptible to reduction by various nitroreductase enzymes, which are present in both mammalian tissues and gut microbiota.[6]

This reductive metabolism typically proceeds through highly reactive nitroso and hydroxylamine intermediates to form the corresponding amine metabolite.[7][8] These intermediates are often implicated in the toxic effects of nitroaromatic compounds, as they can covalently bind to cellular macromolecules. The final amine metabolite can then undergo Phase II conjugation reactions (e.g., glucuronidation) to facilitate its excretion from the body. Understanding this metabolic pathway is crucial for assessing the safety and efficacy of any drug candidate containing a nitroaromatic moiety.

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